4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrole ring substituted with a 2-methylbenzoyl group and a morpholinylpropylamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole core. One common approach is to start with pyrrole-2-carboxylic acid and then introduce the 2-methylbenzoyl group through a Friedel-Crafts acylation reaction. The morpholinylpropylamide moiety can be introduced through a subsequent amide coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the large volumes of reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups attached to the pyrrole ring.
Substitution: : Substitution reactions can be employed to introduce different substituents on the pyrrole ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like thionyl chloride (SOCl2) for acylation and coupling reagents like carbodiimides (e.g., DCC) for amide formation are commonly employed.
Major Products Formed
Oxidation: : Pyrrole-2-carboxylic acid derivatives.
Reduction: : Reduced forms of the compound with modified functional groups.
Substitution: : Substituted pyrrole and benzoyl derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other similar compounds that share structural similarities or functional groups. Some similar compounds include:
4-(2-methylbenzoyl)pyrrole-2-carboxylic acid
N-[3-(morpholin-4-yl)propyl]pyrrole-2-carboxamide
2-methylbenzoyl chloride
These compounds differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of 4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide
Properties
IUPAC Name |
4-(2-methylbenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-5-2-3-6-17(15)19(24)16-13-18(22-14-16)20(25)21-7-4-8-23-9-11-26-12-10-23/h2-3,5-6,13-14,22H,4,7-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCAKEIJWBPUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.